1-Bromo-3,5-dinitrobenzene is an organic compound with the molecular formula C₆H₃BrN₂O₄ and a molecular weight of 247.00 g/mol. It is characterized by the presence of bromine and two nitro groups attached to a benzene ring, specifically at the 1, 3, and 5 positions. This compound appears as a white to light yellow powder and is slightly soluble in water but more soluble in organic solvents like methanol . Its structure can be represented by the following SMILES notation: C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] .
For example, researchers can utilize 1-Bromo-3,5-dinitrobenzene to synthesize nitroaromatic compounds with specific functionalities crucial for developing novel pharmaceuticals or advanced materials [1].
The nitro groups present in the molecule can influence biological activity, making it a potential candidate for exploring new herbicides or insecticides. Additionally, the aromatic structure with the bromo substituent could contribute to the development of novel dyes with unique properties [1, 2].
1-Bromo-3,5-dinitrobenzene exhibits reactivity typical of nitro-substituted aromatic compounds. It participates in aromatic nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. The presence of multiple electron-withdrawing nitro groups increases the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles .
In addition to nucleophilic substitution, it can also undergo reduction reactions, leading to various derivatives depending on the conditions employed. For instance, reduction can yield amines or other functional groups .
Research indicates that 1-bromo-3,5-dinitrobenzene has notable biological activity. It has been identified as a potential inhibitor for several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism . Additionally, studies have shown that it may exhibit antifungal properties and could be used in various pharmacological applications .
The synthesis of 1-bromo-3,5-dinitrobenzene typically involves the nitration of bromobenzene followed by further nitration to introduce the additional nitro group. Common methods include:
This method ensures that both nitro groups are positioned correctly on the aromatic ring .
1-Bromo-3,5-dinitrobenzene serves as an important intermediate in organic synthesis. Its applications include:
Studies involving 1-bromo-3,5-dinitrobenzene have focused on its interactions with nucleophiles in reaction systems. It has been used as an optical probe to study reactivity patterns and mechanisms in organic reactions. The fluorescence properties of this compound allow researchers to monitor these interactions effectively .
Several compounds share structural similarities with 1-bromo-3,5-dinitrobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Chloro-3,5-dinitrobenzene | C₆H₃ClN₂O₄ | 0.97 |
| 1-Bromo-4-nitrobenzene | C₆H₄BrN₂O₂ | 0.94 |
| 2-Bromo-3,5-dinitrobenzene | C₆H₃BrN₂O₄ | 0.94 |
| 3-Bromo-4-nitrophenol | C₆H₄BrN₂O₃ | 0.92 |
The uniqueness of 1-bromo-3,5-dinitrobenzene lies in its specific arrangement of functional groups that enhance its reactivity towards nucleophiles while maintaining stability under various conditions. Its dual role as both a reactive intermediate and a probe for studying chemical interactions sets it apart from other similar compounds.